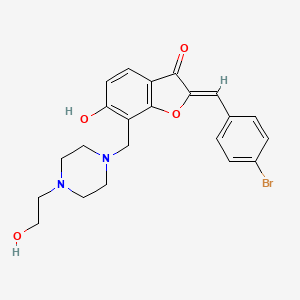

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a bicyclic core structure with a ketone at position 3. The Z-configuration of the 4-bromobenzylidene group at position 2, a hydroxyl group at position 6, and a 4-(2-hydroxyethyl)piperazinylmethyl substituent at position 7 define its unique structural features. These modifications confer distinct electronic, steric, and solubility properties, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes influenced by halogenated aromatic systems and hydrophilic moieties .

Properties

IUPAC Name |

(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O4/c23-16-3-1-15(2-4-16)13-20-21(28)17-5-6-19(27)18(22(17)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWNETSKTSQGRI-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown efficacy in reducing pro-inflammatory cytokines such as TNF and IL-1. A study highlighted that a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 by 98% in vitro, suggesting a strong potential for managing chronic inflammatory conditions .

2. Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer activities. Studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, a derivative was shown to increase caspase activity significantly, indicating its potential as an anticancer agent .

| Compound | Cell Line | Effect on Cell Viability | Apoptosis Induction |

|---|---|---|---|

| (Z)-Compound | K562 (Leukemia) | Reduced by 13% | Significant after 48h |

| Related Benzofuran | Various Cancer | Variable effects | Induces apoptosis |

3. Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been explored, with some compounds demonstrating moderate inhibitory effects against various bacterial strains. A study evaluating the antimicrobial activity of related compounds found effectiveness against Escherichia coli and Staphylococcus aureus .

Case Study 1: Anti-inflammatory Effects

In a controlled trial involving a benzofuran derivative similar to our compound, researchers observed a marked reduction in inflammation markers in animal models of arthritis. The treatment led to a decrease in paw edema and inflammatory mediators such as IL-6 and COX-2.

Case Study 2: Anticancer Efficacy

A recent study focused on the effect of benzofuran derivatives on breast cancer cell lines. The results indicated that one derivative led to a significant decrease in cell proliferation and increased apoptosis markers after 48 hours of treatment, correlating with increased ROS levels.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study focusing on benzofuran-pyrazole hybrids, compounds similar to the target compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several pathogens, including E. coli and Staphylococcus aureus . The promising results suggest that modifications in the benzofuran structure can enhance antimicrobial potency.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that certain benzofuran derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Anticancer Activity

Benzofuran derivatives are also being investigated for their anticancer properties. The structural features of these compounds can interact with various biological targets involved in cancer progression.

Case Study: Cancer Cell Line Studies

In vitro studies have shown that certain benzofuran derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induce apoptosis through the activation of caspase pathways, demonstrating their potential as anticancer agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of appropriate aldehydes with benzofuran derivatives under acidic or basic conditions. Recent advancements in synthetic methodologies have improved yields and selectivity.

Synthetic Pathways

The compound can be synthesized via:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the benzylidene group, the benzofuran core, or the piperazine-derived side chain.

Table 1: Structural Comparison of Key Analogs

*Estimated based on structural similarity to and compounds.

Substituent Effects on Molecular Properties

Benzylidene Modifications: 4-Bromo (Target Compound): Enhances lipophilicity and polarizability compared to methoxy or thiophene groups. Bromine’s size and electronegativity may improve binding in hydrophobic pockets . Thiophen-2-ylmethylene (): Introduces sulfur, which may engage in π-π stacking or hydrogen bonding distinct from halogenated analogs .

Position 7 Substituents :

- 4-(2-Hydroxyethyl)piperazinylmethyl (Target, ) : The hydroxyethyl group enhances water solubility and hydrogen-bonding capacity compared to 4-methylpiperidine () or methyl () .

- 4-Methylpiperidinyl () : Reduced polarity compared to hydroxyethyl-piperazine, likely increasing membrane permeability .

Table 2: Calculated Physicochemical Properties*

| Compound | logP (Predicted) | Polar Surface Area (Ų) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 2.8 | 120 | 0.15 |

| Compound | 1.5 | 145 | 0.45 |

| Compound | 3.2 | 95 | 0.08 |

| Compound | 2.1 | 70 | 0.30 |

*Estimates based on substituent contributions using MarvinSketch 23.3.0.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.